4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxybenzoyl group, a chlorophenyl group, a furan-2-ylmethyl group, and a hydroxy-pyrrolone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H20ClNO5 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20ClNO5/c1-2-13-31-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(26)10-6-16)27(25(30)24(21)29)15-20-4-3-14-32-20/h2-12,14,22,28H,1,13,15H2/b23-21+ |
InChI Key |
QBIJTSKKRVJRHU-XTQSDGFTSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with allyl alcohol under basic conditions to form 4-(allyloxy)benzoyl chloride.
Coupling with Chlorophenyl and Furan-2-ylmethyl Groups: The intermediate is then reacted with 4-chlorophenylboronic acid and furan-2-ylmethylamine in the presence of a palladium catalyst to form the desired product.
Cyclization and Hydroxylation: The final step involves cyclization and hydroxylation to form the hydroxy-pyrrolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyloxy and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In industrial applications, 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Methoxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(4-(Ethoxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(4-(Propoxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one lies in its allyloxy group, which imparts distinct reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. This difference in reactivity can lead to unique applications and effects in various fields of research and industry.
Biological Activity
The compound 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H20ClN3O4
- Molecular Weight : 409.81 g/mol
- Key Functional Groups : Allyloxy group, chlorophenyl moiety, furan ring, and pyrrolone structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of furan compounds often exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated efficacy against Escherichia coli and Staphylococcus aureus .
- The presence of the furan ring is crucial for this activity, enhancing interaction with bacterial cell membranes.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been evaluated for their ability to inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. In vitro studies suggest that the compound may act as a potent inhibitor of 15-LOX, which is associated with various inflammatory diseases .
- The anti-inflammatory mechanism is likely mediated through the inhibition of leukotriene synthesis.
-
Cytotoxicity and Anticancer Potential :
- Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. The furan moiety has been linked to anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .
- For instance, related furan derivatives have shown promise in treating cancers by targeting specific signaling pathways involved in tumor growth.
Case Study 1: Antibacterial Activity
A study conducted on a series of furan derivatives revealed that compounds similar to our target molecule exhibited broad-spectrum antibacterial activity. The study found that these compounds were effective against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on LOX inhibitors, a series of chlorophenyl-furfuryl derivatives were synthesized and tested for their inhibitory effects on 15-LOX. Results demonstrated that these compounds significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
